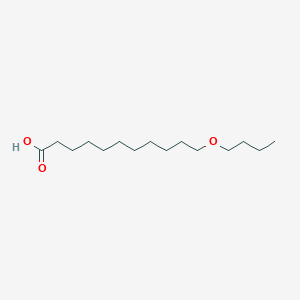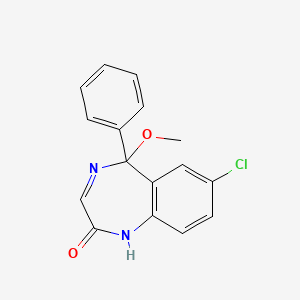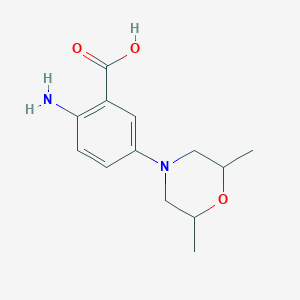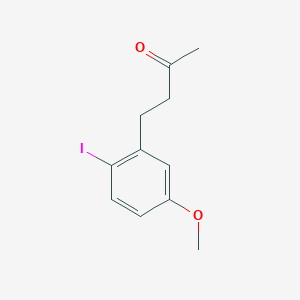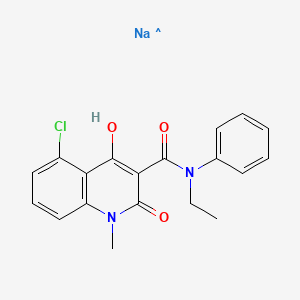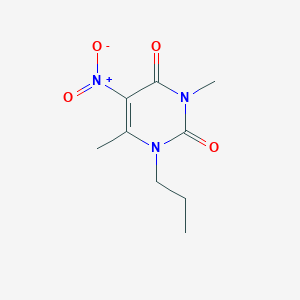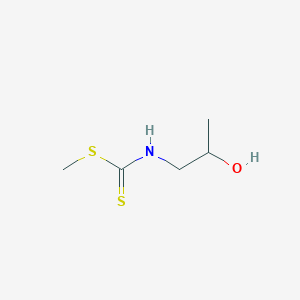
methyl N-(2-hydroxypropyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-hydroxypropyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them valuable in various applications, including agriculture, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-(2-hydroxypropyl)dithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process . Another method involves the use of ultrasound irradiation, which has been shown to yield high amounts of dithiocarbamates in a short time .
Industrial Production Methods
Industrial production of dithiocarbamates often involves the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . This method is favored due to its simplicity, cost-effectiveness, and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(2-hydroxypropyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted dithiocarbamates from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-hydroxypropyl)dithiocarbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methyl N-(2-hydroxypropyl)carbamodithioate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as copper (II), iron (II), and zinc (II), thereby inhibiting catalytic and regulatory thiol groups in enzymes . This inhibition can disrupt various biological processes, including oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-phenyl dithiocarbamate
- N-ethyl-N-phenyldithiocarbamate
- Dialkyldithiocarbamates
Uniqueness
Methyl N-(2-hydroxypropyl)dithiocarbamate is unique due to its specific hydroxypropyl group, which enhances its solubility and reactivity compared to other dithiocarbamates . This makes it particularly effective in applications requiring high solubility and reactivity, such as in biological systems and industrial processes .
Eigenschaften
Molekularformel |
C5H11NOS2 |
|---|---|
Molekulargewicht |
165.3 g/mol |
IUPAC-Name |
methyl N-(2-hydroxypropyl)carbamodithioate |
InChI |
InChI=1S/C5H11NOS2/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8) |
InChI-Schlüssel |
SDZWOXPXNCWEOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=S)SC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)
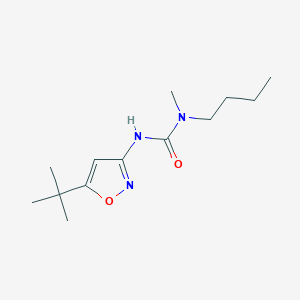
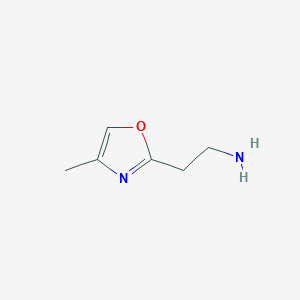
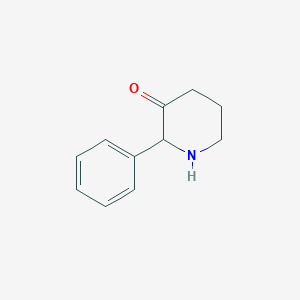
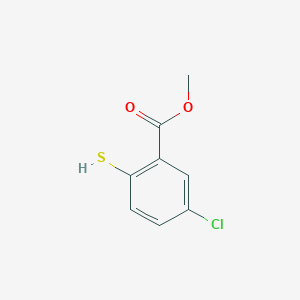
![2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-](/img/structure/B8675245.png)
![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)
